(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL

Epigenetics Cancer Therapeutics LSD1 Inhibition

Differentiated by strict (3S,4S) stereochemistry and 5-fluoro/7-methyl substitution. Potent LSD1 inhibition (IC₅₀ 0.540 nM) and clean CYP profile (weak CYP3A4/CYP2C19) make it ideal for cancer target validation and DDI benchmarking. High chemical purity (≥98%) ensures reproducible SAR. Substitute only if exact stereoisomer fidelity is not required.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B15238011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(C(CO2)O)N)C(=C1)F
InChIInChI=1S/C10H12FNO2/c1-5-2-6(11)9-8(3-5)14-4-7(13)10(9)12/h2-3,7,10,13H,4,12H2,1H3/t7-,10-/m1/s1
InChIKeyJHOUTOGVHSDISE-GMSGAONNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL (CAS 1932539-91-7): A Chiral Fluorinated Chroman-3-ol Derivative for Medicinal Chemistry and Target Profiling


(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL (CAS 1932539-91-7) is a chiral fluorinated chroman-3-ol derivative characterized by a (3S,4S) stereoconfiguration, an amino group at position 4, a fluorine atom at position 5, and a methyl group at position 7 on the chroman ring . Its molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 197.21 g/mol . This compound serves as a versatile scaffold for medicinal chemistry programs, offering a defined stereochemistry and a functionalized heterocyclic core that enables targeted interactions with various biological macromolecules [1].

Why Generic Chroman-3-ol Analogs Cannot Substitute for (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL in Target-Focused Research


The (3S,4S) stereochemistry of this chroman-3-ol derivative is critical for its biological activity profile. Unlike racemic mixtures or alternative regioisomers (e.g., 4-amino-7-fluoro-5-methylchroman-3-OL), the specific (3S,4S) configuration dictates the spatial orientation of the amino and hydroxyl groups, directly influencing binding affinity and selectivity across a panel of therapeutic targets including LSD1, MAO-A, and CYP isoforms . Empirical data demonstrate that subtle modifications to the substitution pattern—such as relocating the fluorine atom from position 5 to position 7 or removing the 7-methyl group—can alter inhibitory potency by orders of magnitude or completely ablate activity against specific enzymes [1]. Therefore, substituting this compound with a generic chroman-3-ol analog without exact stereochemical and substitutional fidelity compromises assay reproducibility and may lead to erroneous structure-activity relationship (SAR) conclusions [2].

Quantitative Evidence for (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL: Comparative Target Engagement and Selectivity Profiling


Potent Inhibition of Lysine-Specific Demethylase 1 (LSD1) at Sub-Nanomolar Concentrations

(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL exhibits potent inhibitory activity against human recombinant LSD1 with an IC₅₀ of 0.540 nM, as determined in a fluorogenic ADHP-based assay with a 30-minute preincubation [1]. In contrast, the related compound GSK2879552, a known LSD1 inhibitor, displays an IC₅₀ of approximately 200 nM in a similar assay format [2]. This represents a >370-fold enhancement in potency for the target compound.

Epigenetics Cancer Therapeutics LSD1 Inhibition

Moderate but Selective Inhibition of Human Monoamine Oxidase A (MAO-A)

The compound inhibits recombinant human MAO-A with an IC₅₀ of 40,000 nM (40 µM) in a fluorescence-based assay using Amplex Red reagent and a 15-minute incubation [1]. For comparison, the reference MAO-A inhibitor clorgyline exhibits an IC₅₀ of approximately 10 nM [2]. While the target compound is significantly less potent than clorgyline, its activity is accompanied by a favorable selectivity profile against CYP2C19 (Ki = 50,000 nM) and CYP3A4 (IC₅₀ = 5,490 nM), suggesting a reduced risk of drug-drug interactions compared to non-selective MAO inhibitors [3].

Neuropharmacology MAO Inhibition CNS Drug Discovery

Favorable Selectivity Window Between LSD1 and Off-Target CYP Enzymes

In human liver microsome assays, (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL demonstrates weak inhibition of major drug-metabolizing cytochrome P450 enzymes: CYP3A4 (IC₅₀ = 5,490 nM) [1] and CYP2C19 (Ki = 50,000 nM) [2]. This translates to a selectivity index (CYP IC₅₀ / LSD1 IC₅₀) of >10,000 for CYP3A4 and >92,000 for CYP2C19, indicating a very low probability of CYP-mediated drug-drug interactions at concentrations required for LSD1 target engagement [3]. In contrast, many first-generation LSD1 inhibitors exhibit CYP3A4 IC₅₀ values <1,000 nM, limiting their clinical utility.

Drug Metabolism CYP Inhibition Safety Pharmacology

Moderate Inhibition of Nuclear Receptor RORγt with Potential for Autoimmune Disease Research

The compound inhibits human RORγt ligand-binding domain with an EC₅₀ of 900 nM in a cell-based Gal4 luciferase reporter assay [1]. This activity is approximately 9-fold less potent than the reference RORγt inverse agonist SR2211, which displays an EC₅₀ of 105 nM in a similar assay format [2]. However, the chroman scaffold offers distinct physicochemical properties compared to SR2211's thiazole core, potentially providing alternative intellectual property space and synthetic accessibility.

Immunology RORγt Inhibition Autoimmune Disorders

High Chemical Purity and Defined Stereochemistry Ensuring Reproducible Experimental Outcomes

Commercially available batches of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL are supplied with a certified chemical purity of 98% as determined by HPLC . This high purity level, combined with the defined (3S,4S) stereochemistry, minimizes the risk of confounding biological activities arising from impurities or diastereomeric contamination. In contrast, many chroman-3-ol derivatives sourced from non-specialized suppliers are offered as racemic mixtures or with lower purity (<95%), which can lead to significant batch-to-batch variability and irreproducible SAR data [1].

Chemical Biology Assay Reproducibility Quality Control

Recommended Research and Industrial Applications for (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL Based on Quantitative Evidence


Epigenetic Probe Development and LSD1-Targeted Oncology Research

Given its potent sub-nanomolar inhibition of LSD1 (IC₅₀ = 0.540 nM) [1], this compound is ideally suited as a chemical probe for investigating LSD1's role in histone demethylation and gene regulation in cancer models. Its favorable selectivity over CYP enzymes [2] permits in vivo target engagement studies with reduced metabolic confounding, facilitating the validation of LSD1 as a therapeutic target in small cell lung cancer, acute myeloid leukemia, and other malignancies.

Drug-Drug Interaction (DDI) Risk Assessment and CYP Inhibition Profiling

The compound's weak inhibition of CYP3A4 (IC₅₀ = 5,490 nM) and CYP2C19 (Ki = 50,000 nM) [3] makes it a valuable control or comparator in DDI screening panels. Its clean CYP profile allows researchers to benchmark new chemical entities against a structurally defined chroman derivative with known low DDI potential, aiding in the early identification of metabolic liabilities.

Autoimmune Disease Target Validation: RORγt Modulation

With an EC₅₀ of 900 nM against RORγt in a cell-based assay [4], this compound serves as a starting point for medicinal chemistry efforts aimed at developing novel therapies for Th17-driven autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. Its moderate potency and distinct chroman scaffold offer opportunities for structure-based optimization to improve target engagement while maintaining a favorable safety profile.

Structure-Activity Relationship (SAR) Studies of Chroman-3-ol Derivatives

The defined (3S,4S) stereochemistry and high chemical purity (98%) ensure that this compound provides a robust and reproducible reference point for SAR campaigns exploring the effects of substitution pattern and stereochemistry on biological activity. Researchers can systematically compare this compound with its regioisomers (e.g., 4-amino-7-fluoro-5-methylchroman-3-OL) and analogs to elucidate key pharmacophoric elements for LSD1, MAO-A, and CYP inhibition.

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